2,2-Dichlorocyclopropane-1-carboxamide

Catalog No.
S708476
CAS No.
75885-60-8
M.F
C4H5Cl2NO
M. Wt
153.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichlorocyclopropane-1-carboxamide

CAS Number

75885-60-8

Product Name

2,2-Dichlorocyclopropane-1-carboxamide

IUPAC Name

2,2-dichlorocyclopropane-1-carboxamide

Molecular Formula

C4H5Cl2NO

Molecular Weight

153.99 g/mol

InChI

InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)

InChI Key

POUMCBWMYUEVKF-UHFFFAOYSA-N

SMILES

C1C(C1(Cl)Cl)C(=O)N

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)N

Organic Synthesis

Synthesis of Cyclopropane-Containing Natural Products

Medicinal Chemistry

Synthesis of gem-Dichlorocyclopropane Derivatives Containing 1,3-Dioxolane Fragments

Research Use

2,2-Dichlorocyclopropane-1-carboxamide is an organic compound with the molecular formula C4_4H5_5Cl2_2NO. It features a cyclopropane ring substituted with two chlorine atoms and a carboxamide functional group. The compound is characterized by its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and biological research.

There is no known mechanism of action for 2,2-Dichlorocyclopropane-1-carboxamide as there's no documented biological activity or function associated with it in scientific research [, , ].

Due to the presence of both the cyclopropane ring and the carboxamide group. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
  • Hydrolysis: The amide group can undergo hydrolysis in the presence of water and an acid or base, yielding 2,2-dichlorocyclopropane-1-carboxylic acid.
  • Rearrangement Reactions: The strained cyclopropane ring may undergo ring-opening reactions under certain conditions, leading to different products.

These reactions highlight the compound's versatility in synthetic chemistry .

Several methods exist for synthesizing 2,2-Dichlorocyclopropane-1-carboxamide:

  • Chlorination of Cyclopropane Derivatives: Cyclopropane derivatives can be chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 2-position.
  • Amidation Reactions: The introduction of the carboxamide group can be achieved through amidation reactions involving 2,2-Dichlorocyclopropanecarboxylic acid and ammonia or amine derivatives.
  • Functional Group Transformations: Starting from related compounds such as 2,2-Dichlorocyclopropanecarboxylic acid, various functional group transformations can yield the desired amide .

The applications of 2,2-Dichlorocyclopropane-1-carboxamide span multiple fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Its potential antifungal properties suggest applications in crop protection as a fungicide.
  • Pharmaceutical Research: The compound may be explored for its biological activity, particularly in developing new therapeutic agents .

Interaction studies involving 2,2-Dichlorocyclopropane-1-carboxamide focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Specific studies examining its interactions with enzymes or receptors could provide insights into its potential therapeutic roles or toxicity profiles .

Several compounds share structural similarities with 2,2-Dichlorocyclopropane-1-carboxamide:

Compound NameMolecular FormulaKey Features
2,2-Dichlorocyclopropanecarboxylic AcidC4_4H4_4Cl2_2O2_2Contains a carboxylic acid instead of an amide
Cyclopropane-1-carboxylic AcidC4_4H6_6O2_2Lacks chlorine substitution; simpler structure
3-Chloro-2-methylcyclopropanecarboxylic AcidC5_5H7_7ClO2_2Contains a methyl group; different reactivity

Uniqueness

The uniqueness of 2,2-Dichlorocyclopropane-1-carboxamide lies in its dual functionality as both a chlorinated compound and an amide. This combination provides distinct chemical properties and potential applications that differ from those of similar compounds.

The foundation of cyclopropane chemistry traces back to 1881 when Austrian chemist August Freund first synthesized cyclopropane through an innovative method involving the treatment of 1,3-dibromopropane with sodium metal. This groundbreaking discovery, which now bears Freund's name, established the fundamental principles for three-membered ring formation and provided the first insight into the unique structural properties of these highly strained systems. Freund's work was particularly remarkable as he was able to synthesize sufficient quantities of cyclopropane to conduct several chemical reactions and derive the correct three-membered ring structure from the experimental results.

The early understanding of cyclopropane stability was significantly advanced by Adolf von Baeyer's strain theory, formulated in 1885. Baeyer's theoretical framework explained the relative instability of small ring systems by analyzing the deviation of bond angles from the normal tetrahedral angle of 109.5 degrees. In cyclopropane, the carbon-carbon-carbon bond angles are compressed to 60 degrees, resulting in substantial angle strain of approximately 24 degrees 44 minutes per bond. This theoretical foundation provided crucial insights into why cyclopropanes exhibit unusual chemical reactivity, particularly in ring-opening reactions where the angle strain is relieved.

The development of cyclopropane chemistry gained significant momentum in the early 20th century when Henderson and Lucas discovered the anesthetic properties of cyclopropane in 1929, leading to industrial production by 1936. This practical application demonstrated the potential value of cyclopropane derivatives beyond theoretical interest. The anesthetic application revealed important pharmacological properties, with cyclopropane showing a minimum alveolar concentration of 17.5 percent and a blood/gas partition coefficient of 0.55, making induction rapid and pleasant.

The mid-20th century witnessed remarkable advances in synthetic methodology for cyclopropane formation. The Simmons-Smith reaction, developed by Howard Ensign Simmons Jr. and Ronald D. Smith, emerged as a cornerstone technique for stereospecific cyclopropanation. This organozinc carbenoid-mediated reaction provided a reliable method for converting alkenes to cyclopropanes while preserving the configuration of the double bond, establishing a precedent for controlled cyclopropane synthesis that would influence subsequent developments in the field.

IUPAC Naming Conventions and Alternative Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-dichlorocyclopropane-1-carboxamide [1] [2] [3] [5]. This nomenclature follows systematic naming principles where the cyclopropane ring serves as the base structure, with positional indicators specifying the locations of substituents.

According to IUPAC conventions, the numbering system begins with the carbon atom bearing the carboxamide functional group, which receives the designation "1" [1] [2]. The two chlorine atoms are positioned on carbon atom 2, hence the designation "2,2-dichloro" [1] [2] [3]. The systematic name clearly indicates both the substitution pattern and the functional groups present in the molecule.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service employs the name "Cyclopropanecarboxamide, 2,2-dichloro-" [4], which reflects the indexing preferences of chemical literature databases. This alternative places emphasis on the cyclopropanecarboxamide base structure with subsequent specification of the dichloro substitution.

Additional synonyms found in chemical literature include "2,2-dichlorocyclopropanecarboxamide" [4] [8] and "2,2-dichloro-1-cyclopropanecarboxamide" [4]. These variations maintain the essential structural information while accommodating different formatting preferences used across various chemical databases and regulatory systems.

Nomenclature SystemName
IUPAC2,2-dichlorocyclopropane-1-carboxamide
Chemical Abstracts ServiceCyclopropanecarboxamide, 2,2-dichloro-
Alternative Systematic2,2-dichlorocyclopropanecarboxamide
Alternative Positional2,2-dichloro-1-cyclopropanecarboxamide

The MDL number MFCD00218854 [3] [5] provides another standardized identifier used in chemical inventory systems. This alphanumeric code enables precise identification of the compound across different chemical databases and commercial suppliers.

Stereochemical Considerations

The stereochemical analysis of 2,2-dichlorocyclopropane-1-carboxamide reveals important aspects of its three-dimensional molecular structure. The cyclopropane ring system introduces unique geometric constraints that influence the overall molecular conformation [9] [10] [11].

Cyclopropane derivatives exhibit distinctive stereochemical properties due to the highly strained three-membered ring structure [9] [10]. The ring strain in cyclopropane results from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to approximately 60° [9] [11]. This significant angular distortion creates substantial ring strain, making cyclopropanes highly reactive and interesting synthetic targets [12] [9].

The substitution pattern in 2,2-dichlorocyclopropane-1-carboxamide places both chlorine atoms on the same carbon atom (geminal positioning), which has important stereochemical implications [1] [2]. Unlike 1,2-dichlorocyclopropane derivatives that can exhibit cis-trans isomerism [13] [14] [15], the 2,2-disubstitution pattern eliminates the possibility of geometric isomerism at the chlorine-bearing carbon [13] [11].

The carbon atom bearing the carboxamide group (C-1) does not constitute a stereogenic center in this molecule [11] [16]. Although it is bonded to four different groups (hydrogen, the carboxamide carbon, and two different carbon atoms of the ring), the symmetry introduced by the geminal dichlorosubstitution at C-2 renders the molecule achiral [13] [11].

Stereochemical FeatureDescription
Ring StrainHighly strained due to 60° bond angles
Geometric IsomerismNot present due to geminal substitution
Chiral CentersNone present
Molecular SymmetryPlane of symmetry through C-1 and C-2

Cyclopropane compounds can exhibit interesting stereochemical behavior during chemical reactions [17] [18]. The formation of cyclopropane derivatives often involves stereospecific processes, with the stereochemical outcome depending on the reaction mechanism and substrate structure [17] [18]. The unique electronic properties of the cyclopropane ring, including its ability to participate in orbital interactions with adjacent functional groups, contribute to its distinctive reactivity patterns [12] [9].

Structural Comparison with Related Cyclopropane Derivatives

The structural features of 2,2-dichlorocyclopropane-1-carboxamide can be understood through comparison with related cyclopropane derivatives, which illuminates the unique characteristics imparted by its specific substitution pattern [9] [19] [10].

When compared to the parent cyclopropane (C₃H₆), which has a molecular weight of 42.08 g/mol [11], the addition of two chlorine atoms and a carboxamide group significantly increases both the molecular weight to 153.99 g/mol [3] [4] and the functional complexity of the molecule. The parent cyclopropane exhibits achiral characteristics with no stereocenters [11], a property maintained in the 2,2-dichlorocyclopropane-1-carboxamide derivative.

Structural comparison with 1,1-dichlorocyclopropane reveals important differences in substitution patterns. 1,1-Dichlorocyclopropane has the molecular formula C₃H₄Cl₂ and a molecular weight of 110.97 g/mol [20], lacking the carboxamide functionality present in the target compound. The structural studies of 1,1-dichlorocyclopropane have shown that the unique carbon-carbon bond opposite to the dichlorosubstituted carbon is significantly longer than the other carbon-carbon bonds in the ring [21] [22], demonstrating the influence of halogen substitution on ring geometry.

The related compound 2,2-dichlorocyclopropane-1-carboxylic acid provides insight into the effect of different functional groups at the C-1 position [23]. This carboxylic acid analog has a molecular weight of 154.98 g/mol [23] and exhibits similar structural constraints imposed by the geminal dichlorosubstitution, but differs in its hydrogen bonding capabilities and acidity compared to the carboxamide derivative.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
CyclopropaneC₃H₆42.08Unsubstituted three-membered ring
1,1-DichlorocyclopropaneC₃H₄Cl₂110.97Geminal dichloro substitution, no functional group
2,2-Dichlorocyclopropane-1-carboxylic acidC₄H₄Cl₂O₂154.98Carboxylic acid functional group
2,2-Dichlorocyclopropane-1-carboxamideC₄H₅Cl₂NO153.99Carboxamide functional group

Examination of other halogenated cyclopropane derivatives reveals the diversity possible within this structural class [12] [19]. Dichlorocarbene-derived cyclopropanes, formed through the reaction of alkenes with dichlorocarbene generated from chloroform and base [12] [24], represent a significant synthetic pathway to halogenated cyclopropanes. These reactions typically proceed with syn addition, maintaining the stereochemical relationships present in the starting alkene [12] [24].

The comparison extends to cyclopropanecarboxamide derivatives with different substitution patterns. Simple cyclopropanecarboxamide lacks the halogen substituents but shares the carboxamide functionality [10] [25]. More complex derivatives, such as N-substituted cyclopropanecarboxamides, demonstrate the potential for further functionalization while maintaining the core cyclopropane structure [25] [26].

Sterically demanding cyclopropane derivatives, including those with multiple substituents or bulky groups, exhibit altered conformational preferences compared to simpler analogs [27] [28]. The presence of two chlorine atoms in the 2,2-position of the target compound introduces both electronic and steric effects that influence molecular interactions and reactivity patterns [27].

Physical State and Appearance

2,2-Dichlorocyclopropane-1-carboxamide exists as a crystalline solid at room temperature [1] [2]. The compound presents as an off-white to white solid with well-defined crystal structure [1]. Its solid-state nature is consistent with the presence of strong intermolecular interactions, particularly hydrogen bonding between the carboxamide functional groups, which contribute to the elevated melting point and stable crystalline lattice formation [3].

The molecular formula is C₄H₅Cl₂NO with a molecular weight of 153.99 g/mol [3] [4]. The compound is assigned Chemical Abstract Service (CAS) number 75885-60-8 [2] [3]. The molecular structure features a highly strained three-membered cyclopropane ring bearing two chlorine atoms at the 2-position and a carboxamide group at the 1-position [5].

Thermodynamic Properties

Melting Point and Phase Transitions

The compound exhibits a sharp melting point of 148-149°C [3] [4], indicating a well-defined solid-liquid phase transition. This relatively high melting point for a small organic molecule reflects the strong intermolecular forces present in the solid state, particularly hydrogen bonding between carboxamide groups and potential dipole-dipole interactions arising from the chlorine substituents [3].

The solid-liquid phase transition occurs within a narrow temperature range, suggesting high purity and uniform crystal structure. The melting process represents the disruption of the hydrogen-bonded network that stabilizes the crystalline lattice [3].

Stability Parameters

2,2-Dichlorocyclopropane-1-carboxamide demonstrates chemical stability under recommended storage conditions [6] [2]. The compound should be stored in a cool, dry environment to maintain its structural integrity and prevent degradation [2]. Under fire conditions, hazardous decomposition products include carbon monoxide, nitrogen oxides, and hydrogen chloride [2], reflecting the breakdown of the carboxamide functional group and the release of chlorine-containing fragments.

The thermal stability of the compound is attributed to the robust nature of the cyclopropane ring system and the resonance stabilization of the carboxamide group, despite the inherent ring strain present in the three-membered ring [2].

Spectroscopic Characteristics

Infrared Spectroscopy Profiles

The infrared spectrum of 2,2-dichlorocyclopropane-1-carboxamide exhibits several characteristic absorption bands that provide definitive structural identification. The most prominent feature is the Amide I band, corresponding to the C=O stretch, which appears in the range of 1640-1670 cm⁻¹ [7] [8]. This absorption is characteristically strong and sharp, reflecting the high polarizability of the carbonyl bond in primary amides [7].

The Amide II band manifests as a medium-intensity absorption between 1620-1550 cm⁻¹ [7] [8], primarily arising from the in-plane N-H bending vibration coupled with C-N stretching. For primary amides, this band typically appears at higher frequencies compared to secondary amides due to the presence of two N-H bonds [7].

The cyclopropane C-H stretching vibrations occur at characteristically higher frequencies of 3080-3040 cm⁻¹ [9] [10], reflecting the increased s-character in the C-H bonds due to the substantial ring strain in the three-membered ring system [9] [11]. This elevated frequency distinguishes cyclopropane derivatives from other saturated hydrocarbons.

Primary amide N-H stretching produces broad absorption bands in the 3300-3500 cm⁻¹ region [7] [12], with primary amides typically showing two N-H stretching bands due to symmetric and asymmetric stretching modes [7].

The C-Cl stretching vibrations are expected to appear as multiple bands in the 600-800 cm⁻¹ region [13], characteristic of aliphatic chlorine substituents. The presence of two chlorine atoms may result in complex coupling patterns in this spectral region [13].

Nuclear Magnetic Resonance Spectroscopy Analysis

In ¹H NMR spectroscopy, the cyclopropane protons resonate at characteristic chemical shifts of 0.8-1.5 ppm [14], reflecting the unique electronic environment of the strained ring system. The cyclopropane ring protons experience significant deshielding due to the pseudo-π character of the C-C bonds, which results from the unusual sp⁵ hybridization arising from ring strain [11].

The ¹³C NMR spectrum shows the carbonyl carbon at approximately 165-175 ppm [14], typical for carboxamide functional groups. The cyclopropane carbons appear at characteristic upfield positions due to the unique electronic structure of the three-membered ring, which exhibits enhanced p-character in the C-C bonds [11].

The coupling constants between cyclopropane carbons are notably different from those in unstrained systems, with values around 13-15 Hz compared to 35 Hz in ethane, reflecting the altered hybridization state [11].

Mass Spectrometry Fragmentation Patterns

The molecular ion peak appears at m/z 153.99, corresponding to the molecular weight of the compound [5]. Common fragmentation patterns include the loss of chlorine atoms (loss of 35 or 37 mass units) and the loss of the amino group from the carboxamide (loss of 16 mass units for NH₂) [5].

The base peak intensity varies depending on ionization conditions, but typically involves fragments resulting from the cleavage of the strained cyclopropane ring or the elimination of substituents [5]. The presence of two chlorine atoms creates characteristic isotope patterns that aid in structural confirmation [5].

Solubility Behavior in Various Solvents

Current literature indicates that solubility data in various solvents is not available for 2,2-dichlorocyclopropane-1-carboxamide [2] [15]. The compound's solubility profile would be expected to reflect its structural features: the presence of the polar carboxamide group suggests potential solubility in polar protic solvents through hydrogen bonding interactions, while the chlorinated cyclopropane moiety contributes hydrophobic character that may limit aqueous solubility [2].

The partition coefficient (log P) data is similarly unavailable [2], preventing quantitative assessment of the compound's lipophilicity-hydrophilicity balance. This parameter would be crucial for understanding the compound's distribution behavior in biological systems and its potential bioavailability [2].

Electronic Structure and Molecular Orbital Considerations

The electronic structure of 2,2-dichlorocyclopropane-1-carboxamide is dominated by the unique bonding characteristics of the cyclopropane ring [11]. The three-membered ring exhibits significant ring strain, with bond angles of approximately 60° compared to the ideal tetrahedral angle of 109.5° [16]. This geometric constraint results in altered hybridization states, with the C-C bonds displaying approximately 17% s-character, corresponding to sp⁵ hybridization [11].

The pseudo-π character of the cyclopropane C-C bonds arises from the increased p-character in these bonds, which creates a delocalized electron system that can interact with adjacent π-systems [11]. This electronic delocalization contributes to the unique reactivity patterns observed in cyclopropane derivatives [17].

The chlorine substituents introduce additional electronic perturbations through their strong electron-withdrawing inductive effects (-I effect), which alter the electron density distribution throughout the molecule [13]. The two chlorine atoms at the 2-position create a significant dipole moment and influence the stability of the cyclopropane ring through both electronic and steric effects [13].

The carboxamide group provides resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl π-system, resulting in partial double-bond character of the C-N bond and restricted rotation around this bond [7]. This resonance interaction contributes to the planar geometry of the carboxamide moiety and influences the compound's overall electronic structure [7].

XLogP3

0.4

Dates

Last modified: 08-15-2023

Explore Compound Types